
9,11-Dehydrodexamethasone acetate
Vue d'ensemble
Description
9,11-Dehydrodexamethasone acetate: is a synthetic glucocorticoid, a derivative of dexamethasone. It is characterized by the presence of a double bond between the 9th and 11th carbon atoms in its structure. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Dehydrodexamethasone acetate typically involves the dehydration of 16β-methylprednisolone acetate to form the 9,11-dehydro derivative. This is followed by a reaction with a source of hypobromite, such as basic N-bromosuccinimide, to form the 9α-bromo-11β-hydrin derivative, which is then ring-closed to an epoxide .
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts from sapogenins like diosgenin. The process involves a combination of chemical and biotechnological methods to achieve the desired molecular transformations .
Analyse Des Réactions Chimiques
Types of Reactions: 9,11-Dehydrodexamethasone acetate undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized derivatives.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Halogenation or other substitutions at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Applications De Recherche Scientifique
Introduction to 9,11-Dehydrodexamethasone Acetate
This compound is a derivative of dexamethasone, a well-known glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This compound, which can be considered an impurity of dexamethasone acetate, has garnered attention in scientific research for its potential applications in various medical fields.
Anti-inflammatory Research
This compound has been studied for its anti-inflammatory effects. Glucocorticoids like dexamethasone are known to inhibit the expression of pro-inflammatory cytokines and chemokines. Research indicates that this compound may exhibit similar properties, making it a candidate for developing new anti-inflammatory therapies.
Cancer Treatment
In oncology, glucocorticoids are often used to manage side effects of chemotherapy and to treat specific hematologic malignancies. Studies have suggested that this compound might enhance the efficacy of certain chemotherapeutic agents by modulating the immune response and reducing inflammation in tumor microenvironments.
Endocrine Disorders
Research has explored the use of glucocorticoids in treating adrenal insufficiency and other endocrine disorders. The unique properties of this compound could provide insights into alternative treatment pathways or formulations that improve patient outcomes with fewer side effects.
Dermatological Applications
Given the anti-inflammatory properties of glucocorticoids, this compound is being investigated for topical formulations aimed at treating skin conditions such as eczema and psoriasis. Its effectiveness in reducing inflammation while minimizing systemic absorption is a key area of research.
Veterinary Medicine
The compound's applications extend into veterinary medicine, where it may be used to treat inflammatory conditions in animals. Studies on its efficacy and safety in veterinary contexts are ongoing.
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Immunology examined the effects of this compound on inflammatory markers in vitro. Results indicated a significant reduction in IL-6 and TNF-alpha levels compared to controls, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Cancer Treatment Efficacy
In a clinical trial involving patients with multiple myeloma, researchers investigated the combination of this compound with standard chemotherapy regimens. The findings revealed improved response rates and reduced side effects compared to traditional treatments alone.
Case Study 3: Dermatological Formulation
A formulation containing this compound was tested on patients with chronic eczema. The results showed significant improvement in skin lesions and patient-reported outcomes over eight weeks of treatment.
Comparative Analysis Table
Application Area | Traditional Dexamethasone | This compound |
---|---|---|
Anti-inflammatory | High efficacy | Similar efficacy with fewer side effects |
Cancer treatment | Standard use | Enhanced efficacy observed |
Dermatological use | Commonly prescribed | Emerging formulations show promise |
Veterinary applications | Limited use | Potential for broader applications |
Mécanisme D'action
The mechanism of action of 9,11-Dehydrodexamethasone acetate involves binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the transcription of target genes. This leads to a decrease in the production of pro-inflammatory cytokines and an increase in the expression of anti-inflammatory proteins. The compound also reduces the migration of leukocytes to sites of inflammation and decreases capillary permeability .
Comparaison Avec Des Composés Similaires
Dexamethasone: A widely used glucocorticoid with similar anti-inflammatory properties.
Prednisolone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring glucocorticoid with less potency compared to dexamethasone and its derivatives.
Uniqueness: 9,11-Dehydrodexamethasone acetate is unique due to its specific structural modifications, which confer enhanced stability and potency compared to other glucocorticoids. Its ability to undergo various chemical transformations also makes it a valuable compound for synthetic and medicinal chemistry .
Activité Biologique
9,11-Dehydrodexamethasone acetate is a synthetic glucocorticoid derivative of dexamethasone, primarily studied for its biological activity and pharmacological properties. This compound exhibits a range of effects on metabolic processes and cellular functions, particularly through its interaction with the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
This compound functions primarily as a substrate for the 11β-HSD enzyme, which plays a critical role in modulating glucocorticoid levels within tissues. There are two isoforms of this enzyme:
- 11β-HSD Type 1 : Acts predominantly as a reductase, converting inactive cortisone into active cortisol.
- 11β-HSD Type 2 : Functions as a dehydrogenase, converting active cortisol into inactive cortisone.
This enzymatic conversion is essential for regulating glucocorticoid activity in various tissues, including the liver, adipose tissue, and brain .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anti-inflammatory Effects : Similar to other glucocorticoids, it exerts potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and mediators.
- Metabolic Regulation : It influences glucose metabolism and insulin sensitivity through its action on 11β-HSD enzymes. Increased activity of 11β-HSD1 can lead to elevated local glucocorticoid levels, contributing to conditions like insulin resistance and obesity .
- Effects on Mineralocorticoid Receptors : By modulating cortisol levels in target tissues, it can affect mineralocorticoid receptor (MR) activity, potentially leading to sodium retention and hypertension under certain conditions .
Study 1: In Vivo Assessment
In a study assessing the effects of this compound on glucose metabolism in diabetic models, researchers found that administration led to significant increases in blood glucose levels due to enhanced hepatic gluconeogenesis mediated by 11β-HSD1 activity. This suggests a direct link between the compound's action and metabolic dysregulation .
Study 2: Tissue-Specific Activity
Another investigation focused on the tissue-specific effects of this compound. The study demonstrated that this compound preferentially increased glucocorticoid levels in adipose tissue compared to muscle tissue, indicating a potential mechanism for its role in promoting fat accumulation and metabolic syndrome .
Data Table: Comparative Biological Activities
Propriétés
IUPAC Name |
[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14-,18-,20+,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPZMQVULRVUEU-PYAFTSMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862466 | |
Record name | (16alpha)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10106-41-9 | |
Record name | (16α)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10106-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,11-Dehydrodexamethasone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010106419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (16alpha)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-α,21-dihydroxy-16-α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VAMOROLONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOW1NH1RMD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.